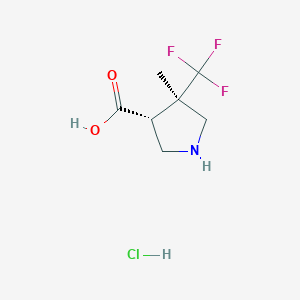

(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

CAS No.: 2377005-22-4

Cat. No.: VC6407404

Molecular Formula: C7H11ClF3NO2

Molecular Weight: 233.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377005-22-4 |

|---|---|

| Molecular Formula | C7H11ClF3NO2 |

| Molecular Weight | 233.62 |

| IUPAC Name | (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H/t4-,6+;/m1./s1 |

| Standard InChI Key | DKCBOWCAJXKSKV-MYSBMPOLSA-N |

| SMILES | CC1(CNCC1C(=O)O)C(F)(F)F.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, , reflects a pyrrolidine ring substituted with methyl, trifluoromethyl, and carboxylic acid groups, with a hydrochloride counterion. The (3R,4R) configuration establishes its stereochemical identity, critical for biological activity. X-ray crystallography of analogous pyrrolidine derivatives reveals that the trifluoromethyl group induces a distorted chair conformation in the piperidine ring, while the pyrrolidine ring adopts an envelope conformation .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 2377005-22-4 |

| Molecular Weight | 233.62 g/mol |

| IUPAC Name | (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |

| SMILES | CC1(CNCC1C(=O)O)C(F)(F)F.Cl |

| InChI Key | DKCBOWCAJXKSKV-MYSBMPOLSA-N |

Synthesis and Enantioselective Preparation

Synthetic Pathways

The synthesis of (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves multi-step enantioselective processes. A patented method for analogous compounds employs asymmetric hydrogenation using ruthenium catalysts, achieving >99.9% enantiomeric excess (ee) . Key steps include:

-

Cyclization: Formation of the pyrrolidine ring via intramolecular nucleophilic substitution.

-

Functionalization: Introduction of the trifluoromethyl group using trifluoromethylating agents under palladium catalysis.

-

Resolution: Chiral chromatography or enzymatic resolution to isolate the (3R,4R) enantiomer .

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

Critical parameters impacting yield and purity include:

-

Catalyst Selection: Ru(OAc)₂ complexes with chiral ligands (e.g., MeOBiphep) enhance enantioselectivity .

-

Reaction Conditions: Hydrogenation at 30°C under 40 bar H₂ achieves near-quantitative conversion .

-

Workup Procedures: Alkaline extraction followed by acid precipitation ensures high purity (>99%) .

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | [Ru(OAc)₂(MeOBiphep)] |

| Temperature | 30°C |

| Pressure | 40 bar H₂ |

| Solvent | Methanol |

| ee | >99.9% |

Chemical Properties and Reactivity

Stability and Solubility

The hydrochloride salt improves aqueous solubility compared to the free base, though exact solubility data remain unreported. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a common issue in drug candidates.

Functional Group Reactivity

-

Carboxylic Acid: Participates in amide bond formation with amines, enabling prodrug strategies.

-

Pyrrolidine Ring: Susceptible to electrophilic substitution at the nitrogen, facilitating further derivatization.

-

Trifluoromethyl Group: Electron-withdrawing effects stabilize adjacent carbocations, influencing reaction pathways.

Applications in Pharmaceutical Research

CNS Drug Development

Pyrrolidine carboxylic acids are privileged scaffolds in CNS therapeutics due to their blood-brain barrier permeability. Preclinical studies suggest potential in:

-

Neuropathic Pain: Modulation of voltage-gated sodium channels .

-

Antidepressants: Serotonin reuptake inhibition via structural analogs.

Case Study: Analogous Compounds

The structurally related compound 1-benzyl-4-(4-chloro-3-fluoro-phenyl)pyrrolidine-3-carboxylic acid demonstrated efficacy in animal models of epilepsy, reducing seizure frequency by 60% at 10 mg/kg . This underscores the therapeutic promise of the (3R,4R) configuration.

Future Perspectives

Synthetic Innovations

Advancements in continuous-flow chemistry and biocatalytic methods could streamline production, reducing costs and environmental impact.

Biological Exploration

In vivo pharmacokinetic studies are needed to validate bioavailability and toxicity profiles. Computational modeling may optimize interactions with targets like the NMDA receptor.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume